Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)

3-Methoxy-4-nitrobenzamide structure
3-Methoxy-4-nitrobenzamide structure
Product Name:3-Methoxy-4-nitrobenzamide
CAS 번호:92241-87-7
MF:C8H8N2O4
메가와트:196.160121917725
CID:754068
PubChem ID:11063338
Update Time:2025-06-10

3-Methoxy-4-nitrobenzamide 화학적 및 물리적 성질

이름 및 식별자

    • Benzamide, 3-methoxy-4-nitro-
    • 3-METHOXY-4-NITROBENZAMIDE
    • 3-(methyloxy)-4-nitrobenzamide
    • 3-methoxy-4-nitro-benzamide
    • 3-Methoxy-4-nitro-benzoesaeure-amid
    • 3-methoxy-4-nitro-benzoic acid amide
    • Benzamide,3-methoxy-4-nitro
    • 3-Methoxy-4-nitrobenzamide (ACI)
    • HBEDVMJPLSCWPI-UHFFFAOYSA-N
    • DA-23444
    • 92241-87-7
    • CHEMBL468432
    • E82301
    • SCHEMBL223645
    • AKOS015991587
    • NF-0718
    • EN300-136598
    • DTXSID80453833
    • CS-0188790
    • MFCD18398357
    • 3-Methoxy-4-nitrobenzamide
    • 인치: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
    • InChIKey: HBEDVMJPLSCWPI-UHFFFAOYSA-N
    • 미소: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N

계산된 속성

  • 정밀분자량: 196.04800
  • 동위원소 질량: 196.04840674g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 238
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.1
  • 토폴로지 분자 극성 표면적: 98.1Ų

실험적 성질

  • 밀도: 1.4±0.1 g/cm3
  • 비등점: 363.3±32.0 °C at 760 mmHg
  • 플래시 포인트: 173.5±25.1 °C
  • PSA: 99.13000
  • LogP: 2.10970
  • 증기압: 0.0±0.8 mmHg at 25°C

3-Methoxy-4-nitrobenzamide 보안 정보

3-Methoxy-4-nitrobenzamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Apollo Scientific
OR303912-500mg
3-Methoxy-4-nitrobenzamide
92241-87-7
500mg
£80.00 2024-05-26
Apollo Scientific
OR303912-1g
3-Methoxy-4-nitrobenzamide
92241-87-7
1g
£95.00 2024-05-26
Apollo Scientific
OR303912-5g
3-Methoxy-4-nitrobenzamide
92241-87-7
5g
£200.00 2024-05-26
TRC
M493048-50mg
3-Methoxy-4-nitrobenzamide
92241-87-7
50mg
$ 50.00 2022-06-03
TRC
M493048-100mg
3-Methoxy-4-nitrobenzamide
92241-87-7
100mg
$ 65.00 2022-06-03
TRC
M493048-500mg
3-Methoxy-4-nitrobenzamide
92241-87-7
500mg
$ 160.00 2022-06-03
Alichem
A015001168-250mg
3-Methoxy-4-nitrobenzamide
92241-87-7 97%
250mg
$480.00 2023-08-31
Alichem
A015001168-500mg
3-Methoxy-4-nitrobenzamide
92241-87-7 97%
500mg
$806.85 2023-08-31
Alichem
A015001168-1g
3-Methoxy-4-nitrobenzamide
92241-87-7 97%
1g
$1564.50 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1259460-250mg
3-Methoxy-4-nitrobenzamide
92241-87-7 98%
250mg
¥123.00 2024-04-25

3-Methoxy-4-nitrobenzamide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diisopropylethylamine ,  Ammonium chloride ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  3 h, rt
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합성 방법 2

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
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, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; overnight
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합성 방법 4

반응 조건
1.1 Reagents: Ammonia Solvents: Water ;  overnight, 50 °C
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Preparation of heterocyclic compounds as STING modulators
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  0 °C; 5 h, rt
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합성 방법 6

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0.5 h, 0 °C
1.2 Reagents: Ammonium hydroxide ;  1 h, 0 °C
1.3 Reagents: Water
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합성 방법 7

반응 조건
1.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Water ;  30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C
참조
Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Water ;  30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  80 °C; 30 min, 0 °C
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Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation
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합성 방법 9

반응 조건
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합성 방법 10

반응 조건
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ;  72 h, rt
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, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ;  72 h, rt
참조
Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ;  72 h, rt
참조
Preparation of spiroindolinone pyrrolidines as antagonists of Mdm2 interactions for cancer treatment
, United States, , ,

합성 방법 13

반응 조건
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  0 °C; 5 h, rt
참조
Thienopyrimidines for pharmaceutical compositions and their preparation and use as kinase inhibitors
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합성 방법 14

반응 조건
1.1 Reagents: Ammonia Solvents: Methanol ;  overnight, 80 °C; 80 °C → rt; 0 °C
참조
Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors
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합성 방법 15

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  0 °C; 1 h
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ;  10 min, 0 °C; 5 min; overnight
참조
Development of serine protease inhibitors displaying a multicentered short (<2.3 Å) hydrogen bond binding mode: Inhibitors of urokinase-type plasminogen activator and factor Xa
Verner, Erik; Katz, Bradley A.; Spencer, Jeffrey R.; Allen, Darin; Hataye, Jason; et al, Journal of Medicinal Chemistry, 2001, 44(17), 2753-2771

합성 방법 16

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
참조
Preparation of triazolone compounds as mPGES-1 inhibitors for treating pain, inflammation, and other mPGES-1-mediated disorders
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Thionyl chloride ;  30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
참조
Preparation of bisthiazole inhibitors of pro-matrix metalloproteinase activation
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  rt
참조
Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ
Czaplewski, Lloyd G.; Collins, Ian; Boyd, E. Andrew; Brown, David; East, Stephen P.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527

합성 방법 19

반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dimethoxyethane ;  2 h, 69 - 72 °C; 72 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  10 - 15 °C
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합성 방법 20

반응 조건
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Preparation of nicotinamides, their use as NO production promoters and/or NO synthetase activators, and pharmaceutical compositions thereof for treatment of peripheral arterial occlusion
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3-Methoxy-4-nitrobenzamide Raw materials

3-Methoxy-4-nitrobenzamide Preparation Products

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